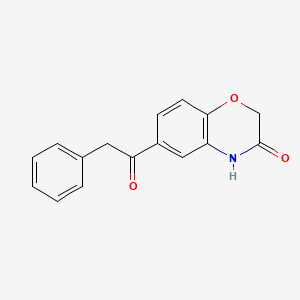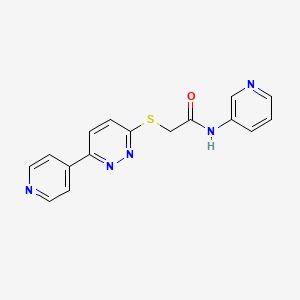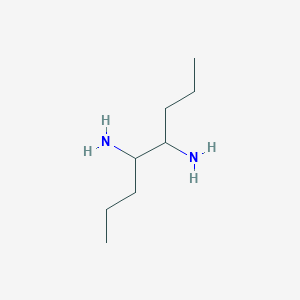
6-Amino TAMRA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
6-Amino TAMRA can be synthesized through several routes. One common method involves the reaction of tetramethylrhodamine with an amine group under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.
Análisis De Reacciones Químicas
6-Amino TAMRA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The amine group in this compound can participate in substitution reactions with reagents like succinimidyl esters.
Click Chemistry: The compound can react with terminal alkynes via a copper-catalyzed click reaction.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino TAMRA has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Amino TAMRA involves its ability to fluoresce under specific conditions. The aromatic amine group allows it to bind to various molecular targets, facilitating its use as a marker. The fluorescence is due to the excitation of the compound at a specific wavelength, followed by emission at a different wavelength .
Comparación Con Compuestos Similares
6-Amino TAMRA is unique due to its specific fluorescence properties and the presence of an aromatic amine group. Similar compounds include:
5-Carboxytetramethylrhodamine (5-TAMRA): Used for similar applications but differs in its chemical structure.
6-Carboxytetramethylrhodamine (6-TAMRA): Another isomer with slightly different properties.
Tetramethylrhodamine (TMR): A general term for compounds in this family, used in various labeling applications.
This compound stands out due to its specific excitation and emission wavelengths, making it highly suitable for certain applications.
Propiedades
Fórmula molecular |
C24H25N3O3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13,18,21H,25H2,1-4H3 |
Clave InChI |
BQANWLZELBBVKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


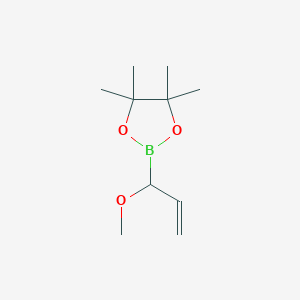

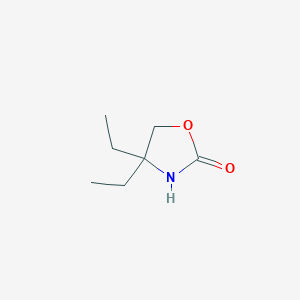

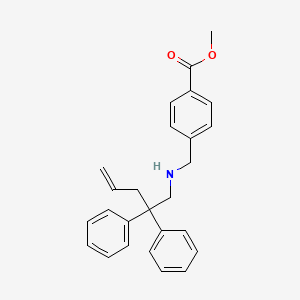

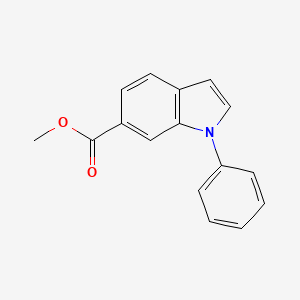
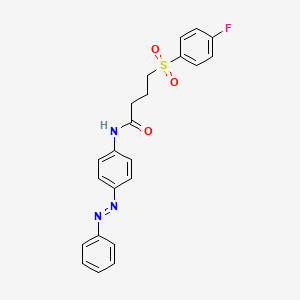
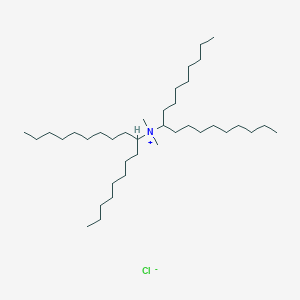
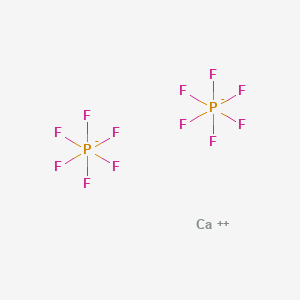
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
